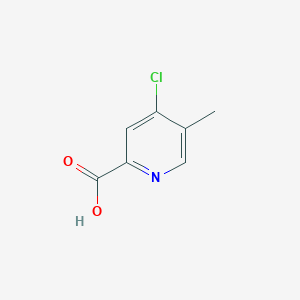

4-Chloro-5-methylpicolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-3-9-6(7(10)11)2-5(4)8/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYOXHJTMDXVMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40702298 | |

| Record name | 4-Chloro-5-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882679-14-3 | |

| Record name | 4-Chloro-5-methyl-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882679-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis of 4-Chloro-5-methylpicolinic Acid

Abstract

This technical guide provides a comprehensive framework for the complete structural elucidation and verification of 4-Chloro-5-methylpicolinic acid. Designed for researchers, analytical scientists, and professionals in drug development and agrochemical synthesis, this document moves beyond rote procedural descriptions. It offers an integrated analytical strategy, explaining the causal reasoning behind the selection of specific techniques and experimental parameters. We will detail a multi-technique approach encompassing chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy, culminating in an unambiguous confirmation of the molecule's constitution. Each section includes field-proven insights and detailed, self-validating protocols to ensure scientific rigor and reproducibility.

Introduction and Core Objectives

This compound is a substituted pyridine derivative of significant interest. Its structural backbone is a key pharmacophore and a critical intermediate in the synthesis of various agrochemicals, particularly herbicides.[1] Given its role, an unequivocal confirmation of its structure is paramount for quality control, regulatory compliance, and understanding structure-activity relationships (SAR). The presence of positional isomers (e.g., 6-Chloro-5-methylpicolinic acid) necessitates a robust analytical workflow capable of discerning subtle structural differences.

This guide outlines a logical, multi-pillar strategy to:

-

Confirm the molecular identity and elemental composition.

-

Establish the precise connectivity of all atoms.

-

Verify the substitution pattern on the pyridine ring.

-

Assess the purity of the analyte.

The core philosophy is not just to acquire data, but to build a self-validating case for the structure where each piece of evidence corroborates the others.

Foundational Physicochemical Characterization

Before undertaking advanced spectroscopic analysis, it is essential to confirm the fundamental properties of the compound under investigation. This data serves as the initial checkpoint against which all subsequent findings will be compared.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonym | 4-chloro-5-methyl-2-pyridinecarboxylic acid | [2] |

| CAS Number | 882679-14-3 | [3][4] |

| Molecular Formula | C₇H₆ClNO₂ | [1][4] |

| Molecular Weight | 171.58 g/mol | [1][4] |

| MDL Number | MFCD12400883 | [1] |

Integrated Analytical Workflow

A robust structural elucidation is not a linear process but an integrated workflow. Data from each technique should be used to question and confirm findings from the others.

Caption: Integrated workflow for structural elucidation.

Chromatographic Purity Assessment: HPLC-UV/DAD

Expertise & Causality: Before committing to time-intensive spectroscopic analysis, purity must be established. High-Performance Liquid Chromatography (HPLC) is the industry standard. A reversed-phase method is optimal for this moderately polar molecule. The inclusion of a mild acid in the mobile phase is critical; it suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp, quantifiable peaks. A Photo-Diode Array (PDA) or Diode-Array Detector (DAD) is chosen to assess peak purity spectrally and determine the optimal wavelength for quantification.[5][6]

Protocol 4.1: HPLC Purity Analysis

-

System: HPLC with UV/DAD detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: Monitor at 265 nm, collecting spectra from 200-400 nm.

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock. Dilute as necessary.

-

Injection Volume: 5 µL.

-

Acceptance Criteria: The main peak should represent ≥98% of the total peak area. Peak purity analysis via DAD should confirm no co-eluting impurities.

Mass Spectrometry: Confirming the Formula

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula. Electrospray ionization (ESI) is the preferred technique for this polar, acidic molecule, typically run in negative ion mode to deprotonate the carboxylic acid [M-H]⁻. The most critical diagnostic feature will be the isotopic pattern of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Observing the [M-H]⁻ and [M+2-H]⁻ peaks in this ratio is definitive proof of a monochlorinated compound.

Protocol 5.1: HRMS Data Acquisition

-

System: ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Ionization Mode: Negative ESI.

-

Sample Infusion: Prepare a ~10 µg/mL solution in 50:50 acetonitrile/water with 0.1% formic acid. Infuse directly or via LC-MS using the HPLC method above.

-

Mass Range: Scan from m/z 50 to 500.

-

Data Analysis:

-

Locate the base peak corresponding to the [M-H]⁻ ion.

-

Calculate the exact mass and compare it to the theoretical mass of C₇H₅ClNO₂⁻ (170.0014). The mass error should be < 5 ppm.

-

Verify the presence of the A+2 isotopic peak at m/z ~172.00, with an intensity of approximately 32% relative to the monoisotopic peak.

-

Spectroscopic Elucidation

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: IR spectroscopy serves as a rapid check for key functional groups. For a carboxylic acid, the spectrum is dominated by two highly characteristic features: a very broad O-H stretch due to hydrogen bonding and a sharp, strong C=O stretch.[7][8]

-

O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, often obscuring the C-H stretches. This breadth is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.[8][9]

-

C=O Stretch: A strong, sharp absorption is expected around 1700-1725 cm⁻¹. Its position indicates a carbonyl conjugated with an aromatic system.[7]

-

C-O Stretch & O-H Bend: Look for a C-O stretching band between 1200-1320 cm⁻¹ and a broad O-H out-of-plane bend centered around 900 cm⁻¹.[9]

-

Aromatic C-H & C=C: Aromatic C-H stretches will appear just above 3000 cm⁻¹, and C=C ring stretches will be in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR is the most powerful tool for determining the precise connectivity of the molecule. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unassailable structural proof.[10][11] The solvent of choice is typically DMSO-d₆, which will solubilize the acid and provide a non-interfering signal.

| Proton | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |

| H6 | ~8.6 | Singlet (s) | 1H | Proton adjacent to the ring nitrogen, deshielded. |

| H3 | ~8.1 | Singlet (s) | 1H | Aromatic proton, deshielded by adjacent carboxyl group. |

| -CH₃ | ~2.4 | Singlet (s) | 3H | Methyl group attached to the aromatic ring. |

| -COOH | ~13.5 | Broad Singlet (br s) | 1H | Highly deshielded acidic proton, will exchange with D₂O. |

| Carbon | Predicted Shift (ppm) | Rationale |

| C=O | ~166 | Carboxylic acid carbonyl carbon. |

| C2 | ~150 | Carbon bearing the carboxyl group, adjacent to N. |

| C6 | ~152 | Carbon adjacent to N, deshielded. |

| C4 | ~145 | Carbon bearing the chlorine atom. |

| C5 | ~135 | Carbon bearing the methyl group. |

| C3 | ~125 | Aromatic CH carbon. |

| -CH₃ | ~18 | Methyl carbon. |

Note: Chemical shifts are estimates based on analogous structures and substituent effects. Actual values may vary.[11][12][13][14]

-

COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. For this molecule, no H-H couplings are expected between the ring protons, confirming their isolated nature.

-

HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton to the carbon it is attached to. It will definitively correlate the signal at ~8.6 ppm to C6, ~8.1 ppm to C3, and ~2.4 ppm to the methyl carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the structure. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key expected HMBC correlations for structural confirmation.

Key HMBC Correlations to Verify:

-

From Methyl Protons (H-Me): Correlations to C4, C5, and C6 will lock the position of the methyl group at C5 and confirm its proximity to the chloro-substituted C4 and the C6 proton.

-

From H3: Correlations to C2, C4, and C5 are expected. The correlation to the carbonyl carbon (COOH) is also crucial.

-

From H6: Correlations to C2 and C4 will confirm its position adjacent to the nitrogen and two carbons away from the chloro-substituted carbon.

The Gold Standard: Single Crystal X-Ray Crystallography

For absolute, unambiguous proof of structure, particularly the substitution pattern, single-crystal X-ray crystallography is the ultimate technique.[15][16] It provides a three-dimensional map of electron density in the solid state, from which atomic positions can be determined with extremely high precision.[17][18][19] While contingent on the ability to grow a high-quality single crystal, a successful analysis provides irrefutable evidence of the molecular structure.

Conclusion

The structural analysis of this compound demands a meticulous, multi-faceted approach. By integrating chromatographic purity assessment with definitive mass and isotopic data from HRMS and a comprehensive suite of NMR experiments, a confident and self-validating structural assignment can be achieved. The workflow and protocols detailed in this guide provide a robust framework for researchers to ensure the identity and quality of this important chemical intermediate, mitigating the risks of isomeric confusion and ensuring the integrity of downstream applications.

References

-

Benci, K., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed. Available at: [Link]

-

Karges, J., et al. (n.d.). Single crystal X-ray diffraction structures (50% probability ellipsoids) of [Re(pic)(CO)3(H2O)] complexes with substituents in the 4-position of the picolinic acid (pic) ligand. ResearchGate. Available at: [Link]

-

SIELC Technologies. (n.d.). Picolinic Acid. Available at: [Link]

-

Figshare. (2022). Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X‑ray Crystallography. The Journal of Organic Chemistry - ACS. Available at: [Link]

-

Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. National Institutes of Health. Available at: [Link]

-

ACS Publications. (2026). Picolinic Acid Derivatives and Biosynthetic Pathway from Epicoccum sorghinum SDU-F549. Journal of Natural Products. Available at: [Link]

-

ResearchGate. (2025). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Available at: [Link]

-

IUCr. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Available at: [Link]

-

ResearchGate. (2025). Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography. Available at: [Link]

-

Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. PubMed. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

(n.d.). Supporting Information. Available at: [Link]

-

ChemBK. (n.d.). This compound. Available at: [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

-

AbacipharmTech. (n.d.). This compound. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

-

BMRB. (n.d.). bmse000438 4-Chlorobenzoic Acid. Available at: [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Carboxylic Acids. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 882679-14-3 [sigmaaldrich.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. IR Spectrum: Carboxylic Acids [quimicaorganica.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 14. bmse000438 4-Chlorobenzoic Acid at BMRB [bmrb.io]

- 15. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Collection - Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by Xâray Crystallography - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 18. journals.iucr.org [journals.iucr.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-methylpicolinic Acid

This guide provides a comprehensive technical overview of the core physicochemical properties of 4-Chloro-5-methylpicolinic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with the underlying scientific principles and experimental methodologies.

Molecular Identity and Significance

This compound is a substituted pyridinecarboxylic acid. Its structure, featuring a pyridine ring with chloro, methyl, and carboxylic acid functional groups, makes it a valuable intermediate in various chemical syntheses. Notably, it serves as a key building block in the development of agrochemicals, particularly herbicides, where its structure is integral to creating molecules that can selectively interact with and inhibit plant enzymes.[1]

Chemical Profile

| Identifier | Value | Source |

| Chemical Name | 4-Chloro-5-methyl-2-pyridinecarboxylic acid | [2] |

| CAS Number | 882679-14-3 | [2][3] |

| Molecular Formula | C₇H₆ClNO₂ | [1][2] |

| Molecular Weight | 171.58 g/mol | [1][2] |

| Canonical SMILES | CC1=C(C=NC(=C1)C(=O)O)Cl | N/A |

graph "4_Chloro_5_methylpicolinic_acid" { layout=neato; node [shape=plaintext]; edge [style=invis];// Atom nodes N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C", pos="2.5,-0.866!"]; O1 [label="O", pos="3.0,0!"]; O2 [label="OH", pos="3.0,-1.732!"]; Cl [label="Cl", pos="-2.5,-0.866!"]; C7 [label="CH₃", pos="-2.5,0.866!"];

// Position nodes N1 [pos="0,0!"]; C1 [pos="1,1.732!"]; C2 [pos="-1,1.732!"]; C3 [pos="-2,0!"]; C4 [pos="-1,-1.732!"]; C5 [pos="1,-1.732!"];

// Bonds C1 -- N1 [label=""]; N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C1 [label=""]; C1 -- C6 [label=""]; C6 -- O1 [label="="]; C6 -- O2 [label=""]; C3 -- C7 [label=""]; C4 -- Cl [label=""];

// Invisible edges for layout C2 -- C4; C3 -- C5; }

Caption: Chemical structure of this compound.

Core Physicochemical Properties: An Overview

The utility of a chemical compound in research and development is profoundly influenced by its physicochemical properties. These parameters govern its solubility, permeability, stability, and formulation characteristics. While specific experimental data for this compound is not extensively published in public literature, we can infer its likely properties and outline the authoritative methods for their determination.

| Property | Description | Relevance |

| pKa | The acid dissociation constant, indicating the tendency of the carboxylic acid group to donate a proton. | Governs solubility, absorption, and distribution in biological systems. Crucial for formulation and understanding pH-dependent behavior. |

| LogP | The logarithm of the partition coefficient between n-octanol and water, a measure of lipophilicity. | Predicts membrane permeability and potential for bioaccumulation. A key parameter in drug design and environmental fate assessment. |

| Solubility | The maximum concentration of the compound that can dissolve in a specific solvent at a given temperature. | Essential for formulation, bioavailability, and designing experimental assays. |

| Melting Point | The temperature at which the solid form of the compound transitions to a liquid. | An indicator of purity and thermal stability. Important for handling, storage, and manufacturing processes. |

In-Depth Analysis and Standardized Determination Protocols

Acidity and Ionization (pKa)

The pKa of the carboxylic acid group on the pyridine ring is a critical determinant of the molecule's charge state at a given pH. This, in turn, dictates its aqueous solubility, its ability to cross biological membranes, and its interactions with target enzymes or receptors.

Causality in Experimental Choice: Potentiometric titration is the gold-standard method for pKa determination due to its precision and direct measurement of pH changes upon addition of a titrant.[4] This method allows for the empirical determination of the inflection point of the titration curve, which corresponds to the pKa.[5]

Self-Validating System: The protocol's integrity is maintained through rigorous calibration of the pH meter with standard buffers, the use of high-purity reagents, and performing multiple titrations to ensure reproducibility.[6] The resulting average pKa and standard deviation provide a reliable measure of the compound's acidity.[6]

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[6][7]

-

Sample Preparation: Prepare a sample solution of this compound (e.g., 1 mM) in a suitable solvent.[6][7] If solubility is limited, a co-solvent may be used, though this will affect the absolute pKa value.[4]

-

Ionic Strength Adjustment: Maintain a constant ionic strength throughout the titration using a background electrolyte like 0.15 M KCl.[6][7]

-

Titration: Place the sample solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode.[6][7]

-

Titrate the solution by adding small, precise increments of a standardized 0.1 M NaOH solution.[6][7]

-

Data Recording: Continuously monitor and record the pH after each addition of titrant.[6][7]

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid curve, where the pH is equal to the pKa at the half-equivalence point.[5][8]

-

Replication: Perform a minimum of three titrations to ensure the reliability of the data.[6]

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP)

The n-octanol/water partition coefficient (Pow) is a crucial parameter for predicting the behavior of a compound in biological and environmental systems.[9] LogP, its logarithmic form, is widely used in drug discovery to estimate a molecule's ability to cross lipid membranes.

Causality in Experimental Choice: The Shake-Flask method, as described in OECD Guideline 107, is a direct and widely accepted method for determining LogP values, particularly for compounds with expected LogP in the range of -2 to 4.[10][11] This method physically equilibrates the compound between the two immiscible phases, allowing for direct concentration measurement.

Self-Validating System: The protocol ensures accuracy by determining the concentration of the test substance in both the n-octanol and water phases.[11] The total amount of the substance is then compared to the initial amount to check for mass balance, thus validating the experimental run.[11]

Experimental Protocol: Shake-Flask Method for LogP Determination (OECD 107)

-

Preparation: Prepare a stock solution of this compound in a suitable solvent. The two phases, n-octanol and water, should be mutually saturated before the experiment.

-

Partitioning: In a vessel, combine known volumes of n-octanol and water. Add a small, accurately measured amount of the stock solution, ensuring the concentration does not exceed 0.01 mol/L in either phase.[9]

-

Equilibration: Agitate the vessel at a constant temperature (20-25°C) until equilibrium is reached.[11]

-

Phase Separation: Separate the n-octanol and water phases, typically by centrifugation to prevent emulsion formation.[11][12]

-

Concentration Analysis: Determine the concentration of the analyte in each phase using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

-

Calculation: Calculate the partition coefficient (Pow) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[9][12]

-

LogP Determination: The LogP is the base-10 logarithm of the Pow.

-

Replication: The experiment should be performed in triplicate to ensure the results are reproducible. The final LogP values should fall within a range of ± 0.3 units.[11]

Caption: Workflow for LogP determination via the Shake-Flask method.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a compound's absorption and distribution. It is a prerequisite for many biological and formulation studies.

Causality in Experimental Choice: The Flask Method, detailed in OECD Guideline 105, is a straightforward and reliable method for determining the water solubility of substances.[13] It relies on creating a saturated solution and then measuring the concentration of the dissolved substance.

Self-Validating System: The method's validity is ensured by approaching equilibrium from both supersaturation and undersaturation, if possible, and by ensuring that the concentration of the saturated solution is constant over time. The use of a validated analytical method to quantify the dissolved substance is also critical.

Experimental Protocol: Flask Method for Aqueous Solubility (OECD 105)

-

System Preparation: Add an excess amount of this compound to a known volume of water in a flask.

-

Equilibration: Stir the mixture at a constant temperature (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[14]

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.[14]

-

Concentration Analysis: Determine the concentration of the compound in the clear aqueous phase using a validated analytical method (e.g., HPLC, UV-Vis).

-

Solubility Value: The measured concentration represents the aqueous solubility at the specified temperature.

Caption: Workflow for aqueous solubility determination via the Flask Method.

Thermal Properties (Melting Point)

The melting point is a key indicator of a compound's purity and provides information about its solid-state stability.

Causality in Experimental Choice: The capillary method is a standard and widely used technique for determining the melting point of a crystalline solid.[15][16] It is simple, requires a small amount of sample, and provides a sharp melting range for pure compounds.

Self-Validating System: The accuracy of the melting point determination is validated by calibrating the apparatus with known standards. The observation of a narrow melting range is indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.[17][18]

-

Loading: Load a small amount (2-3 mm height) of the sample into a capillary tube sealed at one end.[17][18]

-

Measurement: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample at a controlled rate. A fast ramp rate can be used for an initial estimate, followed by a slow ramp rate (1-2°C per minute) near the expected melting point for an accurate measurement.[17]

-

Observation: Record the temperature range from the onset of melting (first appearance of liquid) to complete melting (disappearance of all solid).[17]

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the chloro and carboxylic acid groups and the electron-donating effect of the methyl group.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be characteristic of the carbon environments (aromatic, methyl, and carboxyl).

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, C-Cl stretching, and C-H stretching of the aromatic and methyl groups.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (171.58 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

Conclusion: An Integrated Physicochemical Profile

The physicochemical properties of this compound define its behavior and potential applications. Its acidity (pKa) will dictate its solubility and charge state in aqueous environments, which is critical for its use in biological or environmental contexts. Its lipophilicity (LogP) will influence its ability to partition into non-aqueous phases and cross biological membranes. The aqueous solubility and melting point are fundamental parameters for its handling, formulation, and assessment of purity. A thorough experimental determination of these properties, following standardized protocols, is essential for any research or development activities involving this compound.

References

-

This compound - ChemBK. (n.d.). Retrieved January 6, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved January 6, 2026, from [Link]

-

Solubility testing in accordance with the OECD 105 - FILAB. (n.d.). Retrieved January 6, 2026, from [Link]

-

OECD 105 - Water Solubility - Situ Biosciences. (n.d.). Retrieved January 6, 2026, from [Link]

-

OECD 105 - Water Solubility Test at 20°C - Analytice. (n.d.). Retrieved January 6, 2026, from [Link]

-

New Substances Notification - . (n.d.). Retrieved January 6, 2026, from [Link]

-

This compound - AbacipharmTech-Global Chemical supplier. (n.d.). Retrieved January 6, 2026, from [Link]

-

Test No. 105: Water Solubility - OECD. (n.d.). Retrieved January 6, 2026, from [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method - OECD. (n.d.). Retrieved January 6, 2026, from [Link]

-

4.3: Melting Point Determination Procedure - Chemistry LibreTexts. (2025, August 20). Retrieved January 6, 2026, from [Link]

-

Melting Point Determination / General Tests. (n.d.). Retrieved January 6, 2026, from [Link]

-

OECD 107, OECD 117 and OECD 123 - Phytosafe. (n.d.). Retrieved January 6, 2026, from [Link]

-

Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved January 6, 2026, from [Link]

-

Melting Point Determination - thinkSRS.com. (n.d.). Retrieved January 6, 2026, from [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method - OECD. (n.d.). Retrieved January 6, 2026, from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved January 6, 2026, from [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006, March 23). Retrieved January 6, 2026, from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). Retrieved January 6, 2026, from [Link]

-

Determination of the Partition Coefficient n-octanol/water - Biotecnologie B.T. Srl. (n.d.). Retrieved January 6, 2026, from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved January 6, 2026, from [Link]

-

Development of Methods for the Determination of pKa Values - PMC - NIH. (2013, August 8). Retrieved January 6, 2026, from [Link]

-

Potentiometric Titration of an Unknown Weak Acid. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chembk.com [chembk.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. asdlib.org [asdlib.org]

- 9. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. biotecnologiebt.it [biotecnologiebt.it]

- 13. oecd.org [oecd.org]

- 14. filab.fr [filab.fr]

- 15. westlab.com [westlab.com]

- 16. thinksrs.com [thinksrs.com]

- 17. jk-sci.com [jk-sci.com]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 4-Chloro-5-methylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Chloro-5-methylpicolinic acid is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its specific substitution pattern offers a unique scaffold for creating compounds with tailored biological activities. This technical guide provides a comprehensive overview of the primary synthetic pathways to this valuable molecule. We will delve into two plausible and strategic routes: the direct chlorination of 5-methylpicolinic acid and a more intricate approach involving a Sandmeyer reaction via a 4-amino intermediate. This document will not only present detailed, step-by-step protocols but also explore the underlying chemical principles and rationale behind the selection of reagents and reaction conditions, thereby offering a robust resource for researchers in the field.

Introduction: The Significance of this compound

Substituted picolinic acids are a class of compounds that have garnered significant interest in medicinal and agricultural chemistry.[1][2] The presence of a carboxylic acid group on the pyridine ring at the 2-position makes them versatile ligands for metal chelation and provides a handle for further chemical modifications. The introduction of a chloro group at the 4-position and a methyl group at the 5-position creates a specific electronic and steric environment that can be exploited to fine-tune the interaction of the final molecule with its biological target. This makes this compound a sought-after intermediate in the synthesis of complex molecules with potential therapeutic or herbicidal properties.

This guide will focus on providing a detailed and practical understanding of the synthetic methodologies to obtain this key intermediate.

Strategic Synthesis Pathways

Two primary synthetic strategies are proposed for the synthesis of this compound. The choice between these pathways will depend on the availability of starting materials, desired purity, and scalability of the process.

-

Pathway 1: Direct Chlorination of 5-Methylpicolinic Acid. This is a more direct approach but may present challenges in controlling regioselectivity.

-

Pathway 2: Sandmeyer Reaction via 4-Amino-5-methylpicolinic Acid. This is a multi-step but potentially more controlled method for introducing the chloro group at the desired position.

The following sections will provide a detailed exploration of each of these pathways.

Pathway 1: Direct Chlorination of 5-Methylpicolinic Acid

This pathway commences with the synthesis of the precursor, 5-methylpicolinic acid, followed by a direct chlorination step.

Synthesis of 5-Methylpicolinic Acid

The most common and economically viable method for the synthesis of picolinic acid derivatives is the oxidation of the corresponding methylpyridines (picolines).[3] In this case, 5-methylpicolinic acid can be prepared from 2,5-dimethylpyridine (2,5-lutidine) via selective oxidation of the methyl group at the 2-position.

Reaction Scheme:

Caption: Selective oxidation of 2,5-dimethylpyridine.

Experimental Protocol: Synthesis of 5-Methylpicolinic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2,5-dimethylpyridine (1.0 eq) and water.

-

Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate (KMnO₄) (approx. 2.0-2.5 eq) in water from the dropping funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The reaction progress can be monitored by the disappearance of the purple color of the permanganate.

-

Work-up: Once the reaction is complete, cool the mixture and filter off the manganese dioxide (MnO₂) precipitate. Wash the precipitate with hot water.

-

Isolation: Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the 5-methylpicolinic acid. The product can be collected by filtration, washed with cold water, and dried.

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| 2,5-Dimethylpyridine | 1.0 | Starting Material |

| Potassium Permanganate | 2.0 - 2.5 | Oxidizing Agent |

| Water | - | Solvent |

| Temperature | Reflux | Reaction Condition |

Direct Chlorination of 5-Methylpicolinic Acid

The direct chlorination of the pyridine ring can be achieved using various chlorinating agents. Thionyl chloride (SOCl₂) is a common reagent for this transformation, often in the presence of a catalyst like N,N-dimethylformamide (DMF).[4] The carboxylic acid group is highly deactivating, while the methyl group is activating. The interplay of these electronic effects, along with the inherent reactivity of the pyridine ring, will influence the regioselectivity of the chlorination.

Reaction Scheme:

Caption: Direct chlorination of 5-methylpicolinic acid.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser with a gas outlet to a scrubber, and a dropping funnel, place 5-methylpicolinic acid (1.0 eq).

-

Reagent Addition: Add thionyl chloride (excess, e.g., 5-10 eq) dropwise to the flask. A catalytic amount of DMF can be added to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC or HPLC.

-

Work-up: After the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.

-

Isolation: The product will precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| 5-Methylpicolinic Acid | 1.0 | Starting Material |

| Thionyl Chloride | 5.0 - 10.0 | Chlorinating Agent & Solvent |

| DMF | Catalytic | Catalyst |

| Temperature | Reflux | Reaction Condition |

Causality Behind Experimental Choices:

-

Excess Thionyl Chloride: Using an excess of thionyl chloride serves both as the chlorinating agent and as a solvent, driving the reaction to completion.

-

DMF Catalyst: DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent electrophile and facilitates the chlorination of the electron-deficient pyridine ring.

Pathway 2: Sandmeyer Reaction via 4-Amino-5-methylpicolinic Acid

This pathway offers a more controlled approach to the synthesis of this compound by introducing the chloro group via a diazonium salt intermediate.

Synthesis of 5-Methylpicolinic Acid N-oxide

The first step in this pathway is the N-oxidation of 5-methylpicolinic acid. The N-oxide group activates the 4-position of the pyridine ring towards electrophilic substitution.

Reaction Scheme:

Caption: N-oxidation of 5-methylpicolinic acid.

Nitration of 5-Methylpicolinic Acid N-oxide

The N-oxide directs the nitration to the 4-position of the pyridine ring.

Reaction Scheme:

Caption: Nitration of 5-methylpicolinic acid N-oxide.

Reduction of the Nitro Group

The nitro group is then reduced to an amino group.

Reaction Scheme:

Caption: Reduction of the nitro group.

Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for converting an aromatic amine to a halide.[5][6] The 4-amino group is first converted to a diazonium salt, which is then displaced by a chloride ion using a copper(I) chloride catalyst.

Reaction Scheme:

Caption: Sandmeyer reaction to introduce the chloro group.

Deoxygenation of the N-oxide

The final step is the removal of the N-oxide group to yield the target product.

Reaction Scheme:

Caption: Deoxygenation of the N-oxide.

Experimental Protocol: Multi-step Synthesis via Sandmeyer Reaction

Due to the multi-step nature of this pathway, a detailed protocol for the key Sandmeyer reaction step is provided below. The preceding steps of N-oxidation, nitration, and reduction are standard procedures in pyridine chemistry.[7]

Experimental Protocol: Sandmeyer Reaction

-

Diazotization: Dissolve 4-Amino-5-methylpicolinic acid N-oxide (1.0 eq) in a cold aqueous solution of hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) in water, keeping the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) (catalytic to stoichiometric amount) in concentrated hydrochloric acid. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Isolation: The product can be isolated by extraction with a suitable organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound N-oxide.

-

Deoxygenation: The crude N-oxide is then deoxygenated using a reagent such as phosphorus trichloride (PCl₃) or by catalytic hydrogenation to give the final product, this compound.

| Step | Key Reagents | Temperature | Purpose |

| Diazotization | NaNO₂, HCl | 0-5 °C | Formation of diazonium salt |

| Sandmeyer | CuCl | 0-5 °C to RT | Introduction of chloro group |

| Deoxygenation | PCl₃ or H₂, Raney Ni | Varies | Removal of N-oxide |

Causality Behind Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature is crucial for the success of this step.

-

Copper(I) Catalyst: Copper(I) facilitates the single-electron transfer mechanism of the Sandmeyer reaction, which leads to the formation of an aryl radical and the subsequent substitution with the chloride ion.[5]

Conclusion

This technical guide has outlined two robust and scientifically sound pathways for the synthesis of this compound. The direct chlorination of 5-methylpicolinic acid offers a more concise route, while the Sandmeyer reaction pathway provides greater control over the regiochemistry of the chlorination. The choice of the optimal synthetic route will be dictated by the specific requirements of the research or development project, including factors such as yield, purity, cost, and scalability. The detailed protocols and the discussion of the underlying chemical principles provided herein are intended to serve as a valuable resource for chemists working on the synthesis of this important heterocyclic building block.

References

-

Benchchem. A Technical Guide to Methyl 5-amino-3-methylpicolinate: Synthesis and Potential Applications.

-

Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.

-

ChemicalBook. Methyl 4-chloropicolinate synthesis.

-

CN106699650A. Preparation method of high-purity 5-methyl-nicotinic acid. Google Patents.

-

Yang, S., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(15), 4989.

-

Feng, Q., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC - NIH.

-

Wikipedia. Sandmeyer reaction.

-

Ansari, M. A., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17, 2211–2247.

-

Al-Awadi, N. A., & El-Dusouqui, O. M. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268.

-

Organic Chemistry Portal. Sandmeyer Reaction.

-

OrganicChemGuide. 21.03 Sandmeyer Reaction.

-

ChemBK. This compound.

-

ChemUniverse. 5-METHYLPICOLINIC ACID HYDROCHLORIDE [P53330].

-

BOC Sciences. CAS 4434-13-3 5-methylpicolinic acid.

-

CN113412255A. Process for preparing 4-amino-5-methylpyridinone. Google Patents.

-

Wang, X., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 466-476.

-

CymitQuimica. 4-Aminopicolinic acid.

-

WO2020178175A1. Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on. Google Patents.

-

El-Emary, T. I. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 10(4), 499-511.

-

Synblock. CAS 1588441-37-5 | 5-Methylpicolinic acid hydrate.

-

Li, J., et al. (2019). Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides. Journal of Chemical Research, 43(5-6), 205-210.

-

Ambeed.com. 89809-64-3 | 5-Chloropicolinonitrile.

-

BLD Pharm. 177359-60-3|5-Methylpicolinic acid hydrochloride.

-

US9475771B2. Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. Google Patents.

-

Singer, A. W., & McElvain, S. M. (1931). Picolinic acid hydrochloride. Organic Syntheses, 11, 86.

-

Marchetti, F., et al. (2013). Revisitation of the PCl5-Chlorination Reaction of α-Amino Acids: Spectroscopic and DFT Insights, and Synthesis of the L-Proline. European Journal of Organic Chemistry, 2013(36), 8215-8222.

-

Mohammadi, F., et al. (2020). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances, 10(45), 26953-26960.

-

Corteva Agriscience. Technical Bulletin: Rinskor™ active.

-

Goldstein, D. M., et al. (2012). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of medicinal chemistry, 55(22), 9829–9845.

-

Yang, Q., et al. (2019). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. Organic Process Research & Development, 23(10), 2166–2174.

-

ChemicalBook. 4-CHLOROQUINOLINE-2-CARBOXYLIC ACID synthesis.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. irl.umsl.edu [irl.umsl.edu]

An In-depth Technical Guide to 4-Chloro-5-methylpicolinic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Pyridine Scaffold

4-Chloro-5-methylpicolinic acid, bearing the CAS number 882679-14-3, is a substituted pyridine carboxylic acid that has garnered interest primarily as a key intermediate in the synthesis of agrochemicals, particularly herbicides[1]. While its direct applications in drug discovery are not extensively documented in publicly available literature, its structural motifs are present in a wide array of biologically active molecules. This guide, therefore, serves a dual purpose: to provide a comprehensive technical overview of this compound for researchers in all fields, and to explore its potential as a valuable scaffold for the design and synthesis of novel therapeutic agents. The principles of molecular recognition and enzyme inhibition that underpin its use in herbicide development can be strategically extrapolated to the design of human therapeutics. This document will delve into its chemical properties, synthesis, and analytical characterization, while also postulating its potential utility in drug development based on the known bioactivities of related picolinic acid derivatives.

I. Physicochemical Properties and Structural Data

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in any research endeavor, from designing synthetic routes to formulating it for biological assays.

| Property | Value | Source |

| CAS Number | 882679-14-3 | [2][3][4] |

| Molecular Formula | C₇H₆ClNO₂ | [2][3][5] |

| Molecular Weight | 171.58 g/mol | [1][2] |

| Synonyms | 4-chloro-5-methyl-2-pyridinecarboxylic acid | |

| Storage Conditions | 2-8°C, under inert atmosphere | [1][2] |

II. Synthesis of this compound and its Precursors

A general workflow for the synthesis of a related compound, methyl 4-chloropicolinate, starts from 2-picolinic acid[6]. This process involves treatment with thionyl chloride and DMF to form the acid chloride, followed by esterification with methanol[6][7].

Conceptual Synthetic Workflow

This diagram illustrates a generalized approach to the synthesis of substituted picolinic acids, which can be conceptually adapted for this compound.

Caption: Conceptual workflow for the synthesis of this compound.

III. Potential Applications in Drug Discovery: A Scaffold-Based Perspective

The picolinic acid scaffold is a privileged structure in medicinal chemistry. Picolinic acid and its derivatives are known to act as synthetic auxin herbicides, indicating their ability to interact with protein targets and modulate biological pathways[8][9]. This inherent bioactivity makes this compound an intriguing starting point for the design of novel therapeutics.

Potential as an Inhibitor of Monocarboxylate Transporters (MCTs)

Monocarboxylate transporters, particularly MCT1 and MCT4, are crucial for pH regulation in cancer cells by facilitating the efflux of lactate. Their inhibition is a promising strategy in oncology[10]. The carboxylic acid moiety is often essential for effective binding to MCTs[10]. The substituted pyridine ring of this compound could be systematically modified to explore interactions with the binding pockets of these transporters.

Logical Relationship for Scaffold-Based Drug Design

The following diagram illustrates the logical progression from a known chemical entity to a potential drug candidate.

Caption: Logical workflow for utilizing this compound in drug discovery.

IV. Analytical Characterization: Ensuring Purity and Identity

Accurate analytical characterization is paramount for the use of any chemical compound in research, particularly in drug development where purity and identity are critical.

Recommended Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC method is essential for determining the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient with a suitable buffer (e.g., formic acid or ammonium acetate) would be a standard starting point.

-

Mass Spectrometry (MS): Coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry provides definitive identification by determining the molecular weight of the compound and its fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the chemical structure of this compound, confirming the positions of the chloro and methyl substituents on the pyridine ring.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, and the aromatic C-Cl bond.

Experimental Protocol: A General HPLC-MS Method for Analysis

The following protocol is a general guideline and should be optimized for the specific instrumentation and purity requirements of the user.

1. Sample Preparation:

- Accurately weigh approximately 1 mg of this compound.

- Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

- Perform serial dilutions to prepare working solutions of appropriate concentrations for analysis.

2. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over 10-15 minutes.

- Flow Rate: 1.0 mL/min.

- Injection Volume: 5-10 µL.

- Detection: UV detector at a suitable wavelength (e.g., 254 nm).

3. Mass Spectrometry Conditions (ESI+):

- Ionization Mode: Electrospray Ionization (ESI), positive mode.

- Scan Range: m/z 50-500.

- Capillary Voltage: 3-4 kV.

- Cone Voltage: 20-30 V.

- Source Temperature: 120-150 °C.

- Desolvation Temperature: 350-450 °C.

V. Conclusion and Future Directions

This compound is a readily accessible chemical entity with a well-defined structure. While its current documented applications are predominantly in the agrochemical sector, its inherent structural features present a compelling case for its exploration in drug discovery. The picolinic acid core is a versatile scaffold that can be strategically functionalized to target a diverse range of biological macromolecules. Future research should focus on the synthesis of a library of derivatives of this compound and their subsequent screening against various therapeutic targets, particularly those where a substituted carboxylic acid moiety is known to be important for binding. Computational modeling and in vitro screening are powerful tools that can be leveraged to unlock the therapeutic potential of this and related compounds.

VI. References

-

AbacipharmTech. This compound. Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

-

Chemsrc. 4-Chloro-2-pyridinecarboxylic acid | CAS#:5470-22-4. Available at: [Link]

-

ChemBK. This compound. Available at: [Link]

-

IRL @ UMSL. Synthesis of Some Aminopicolinic Acids. Available at: [Link]

-

PubChem. 4-Chloro-N-methylpicolinamide. Available at: [Link]

-

MDPI. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Available at: [Link]

-

PMC - NIH. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Available at: [Link]

-

PubChem. 4-Chloropicolinic acid hydrazide. Available at: [Link]

-

MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available at: [Link]

-

MDPI. Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. Available at: [Link]

-

PMC - NIH. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Available at: [Link]

-

MDPI. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Available at: [Link]

-

AOBChem USA. Methyl 4-chloro-5-methylpicolinate. Available at: [Link]

-

ResearchGate. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Available at: [Link]

-

MDPI. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 882679-14-3|this compound|BLD Pharm [bldpharm.com]

- 3. a2bchem.com [a2bchem.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. chembk.com [chembk.com]

- 6. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]

- 7. irl.umsl.edu [irl.umsl.edu]

- 8. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]

- 9. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-5-methylpicolinic Acid

Prepared by: Senior Application Scientist

Introduction

4-Chloro-5-methylpicolinic acid, a substituted pyridine carboxylic acid, represents a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. Its structural complexity, featuring a chlorinated and methylated pyridine ring coupled with a carboxylic acid moiety, necessitates a multi-faceted analytical approach for unambiguous identification and characterization. This guide provides an in-depth analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and are designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of related molecular entities.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 4-chloro-5-methyl-2-pyridinecarboxylic acid[1]

-

Molecular Formula: C₇H₆ClNO₂[1]

-

Molecular Weight: 171.58 g/mol [1]

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we anticipate the following signals in standard deuterated solvents like DMSO-d₆ or CDCl₃.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 14.0 | Singlet, broad | 1H | -COOH | The acidic proton of the carboxylic acid is typically highly deshielded and appears as a broad singlet, often exchanging with D₂O.[3] |

| ~8.6 - 8.8 | Singlet | 1H | H-6 (Pyridine) | The proton at the 6-position is adjacent to the nitrogen atom and the carboxylic acid group, leading to significant deshielding. |

| ~8.0 - 8.2 | Singlet | 1H | H-3 (Pyridine) | The proton at the 3-position is also influenced by the ring nitrogen and the adjacent carboxylic acid, though to a lesser extent than H-6. |

| ~2.4 - 2.6 | Singlet | 3H | -CH₃ | The methyl group protons will appear as a singlet in a region typical for methyl groups attached to an aromatic ring. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment | Rationale |

| ~165 - 170 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the characteristic downfield region for this functional group.[4] |

| ~150 - 155 | C-2 | The carbon bearing the carboxylic acid group is significantly deshielded due to the electron-withdrawing nature of the substituent and the ring nitrogen. |

| ~148 - 152 | C-6 | The carbon adjacent to the nitrogen atom is expected to be in a similar downfield region. |

| ~140 - 145 | C-4 | The carbon atom attached to the chlorine will be deshielded. |

| ~135 - 140 | C-5 | The carbon atom bearing the methyl group. |

| ~125 - 130 | C-3 | This pyridine ring carbon is expected to be the most shielded among the aromatic carbons. |

| ~18 - 22 | -CH₃ | The methyl carbon will appear in the typical aliphatic region of the ¹³C NMR spectrum.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and the substituted pyridine ring.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500 - 3300 | Broad | O-H stretch (Carboxylic acid) | This very broad absorption is a hallmark of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[5] |

| 1700 - 1725 | Strong | C=O stretch (Carboxylic acid) | The carbonyl stretch of a carboxylic acid is typically a strong, sharp band. Conjugation with the pyridine ring may shift this to the lower end of the range.[5] |

| 1550 - 1620 | Medium | C=C and C=N ring stretching | These absorptions are characteristic of the pyridine ring system. |

| 1400 - 1450 | Medium | C-H bending (Methyl) | Asymmetric and symmetric bending vibrations of the methyl group. |

| 1000 - 1100 | Medium | C-Cl stretch | The carbon-chlorine stretching vibration is expected in this region. |

| 800 - 900 | Medium | C-H out-of-plane bending | These bands can provide information about the substitution pattern of the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation. For this compound, electron ionization (EI) would likely lead to the following key fragments.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Ratio | Proposed Fragment | Rationale for Fragmentation |

| 171/173 | [M]⁺ (Molecular Ion) | The molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom. |

| 154/156 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid is a common fragmentation pathway for carboxylic acids.[6] |

| 126/128 | [M - COOH]⁺ | Decarboxylation, the loss of the entire carboxylic acid group as a radical, is another common fragmentation pathway for aromatic carboxylic acids.[6] This would result in the 4-chloro-5-methylpyridine radical cation. |

| 91 | [C₆H₄N]⁺ (Chloropyridine fragment minus methyl) | Subsequent fragmentation of the [M - COOH]⁺ ion could involve the loss of a chlorine atom followed by rearrangement, or loss of the methyl group. A prominent peak at m/z 91 could arise from the loss of a chlorine atom from the 4-chloro-5-methylpyridine fragment, followed by the loss of HCN. Alternatively, loss of the methyl group from the chloropyridine fragment could lead to a chloropyridinyl cation, which could undergo further fragmentation. A complex series of rearrangements is possible. |

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to rigorous experimental protocols is essential. The following are generalized procedures that can be adapted for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be required.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[7]

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, characterized by a sharp and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the spectral width to cover the expected chemical shift range (e.g., -1 to 15 ppm).

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve resolution.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

-

-

2D NMR (Optional but Recommended):

-

For unambiguous assignment, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to identify one-bond and multiple-bond proton-carbon correlations).[8]

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Collect a background spectrum of the empty ATR setup.

-

-

Data Acquisition:

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Collect the sample spectrum over the desired range (e.g., 4000 - 400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Volatilize the sample by heating the probe and ionize the resulting gas-phase molecules using a standard electron energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow Visualizations

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logic diagram for unambiguous NMR peak assignment using 2D techniques.

Conclusion

The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS techniques. This guide provides a robust framework of predicted data and standardized protocols to aid in the identification and structural elucidation of this molecule. By understanding the expected spectral features and the rationale behind them, researchers can confidently analyze and interpret their experimental data, ensuring the integrity and accuracy of their scientific endeavors in the fields of chemical synthesis and drug development.

References

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Stenutz. Retrieved January 6, 2026, from [Link]

-

St John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]

-

Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved January 6, 2026, from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved January 6, 2026, from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0280436). Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 6, 2026, from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved January 6, 2026, from [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved January 6, 2026, from [Link]

-

ChemBK. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 6, 2026, from [Link]

-

Appleby, K. M., et al. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Retrieved January 6, 2026, from [Link]

-

AbacipharmTech. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 6, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 6, 2026, from [Link]

-

Brown, W. P. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. Doc Brown's Chemistry. Retrieved January 6, 2026, from [Link]

-

YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 6, 2026, from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

4-Chloro-5-methylpicolinic acid solubility profile

An In-depth Technical Guide to the Solubility Profile of 4-Chloro-5-methylpicolinic Acid

Abstract

The solubility of an active pharmaceutical ingredient (API) or an agrochemical intermediate is a critical physicochemical property that governs its behavior in various media, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. This technical guide provides a comprehensive overview of the solubility profile of this compound (CAS No. 882679-14-3). We delve into the theoretical principles governing its solubility, present detailed, field-proven experimental protocols for its determination, and offer insights into the critical factors that modulate its dissolution. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical methodologies for characterizing this and structurally similar compounds.

Introduction: The Significance of this compound

This compound is a heterocyclic building block belonging to the pyridine family. Its structure, featuring a carboxylic acid group, a chlorine atom, and a methyl group on the pyridine ring, makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the agrochemical industry for the development of novel herbicides[1]. Understanding its solubility is paramount for optimizing process chemistry, ensuring consistent product quality, and predicting its environmental fate and transport. A thorough solubility profile is the foundation for rational solvent selection, crystallization process design, and formulation development.

Physicochemical Properties

A baseline understanding of the molecule's physical and chemical properties is essential before embarking on solubility studies.

| Property | Value | Source |

| CAS Number | 882679-14-3 | [1][2] |

| Molecular Formula | C₇H₆ClNO₂ | [1][2] |

| Molecular Weight | 171.58 g/mol | [1][2] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Storage | 2-8°C, under inert gas | [1] |

Theoretical Framework: Predicting Solubility Behavior

The solubility of this compound is governed by its molecular structure and the interplay of intermolecular forces with the chosen solvent system.

The "Like Dissolves Like" Principle

This fundamental principle posits that substances with similar polarities are more likely to be soluble in one another[3]. The this compound molecule possesses both polar and non-polar characteristics:

-

Polar Features: The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring is also a hydrogen bond acceptor.

-

Non-polar Features: The pyridine ring itself, along with the methyl (-CH₃) and chloro (-Cl) substituents, contributes to the molecule's lipophilicity.

This amphiphilic nature suggests moderate solubility in polar protic solvents (e.g., water, ethanol) and some polar aprotic solvents, with solubility decreasing in non-polar solvents (e.g., hexane). For context, the parent compound, picolinic acid, is highly soluble in water (887 g/L at 20°C) and soluble in ethanol (63 g/L at 20°C)[4]. The addition of the chloro and methyl groups to the ring is expected to increase lipophilicity and thus decrease aqueous solubility compared to the parent compound.

The Critical Influence of pH

As a carboxylic acid, this compound is a weak acid. Its solubility in aqueous media is profoundly dependent on the pH of the solution[5][6][7]. The equilibrium between the un-ionized (protonated) form and the ionized (deprotonated) carboxylate form dictates its solubility.

-

In Acidic Solutions (Low pH): The carboxylic acid group will be predominantly in its neutral, protonated form (R-COOH). This form is less polar and will have significantly lower aqueous solubility (referred to as the intrinsic solubility, S₀).

-

In Basic Solutions (High pH): The carboxylic acid will be deprotonated to form the highly polar carboxylate anion (R-COO⁻). This ionic form is much more soluble in water[8].